molecular formula C22H21F3N4O2 B2929891 4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775547-05-1

4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2929891
CAS No.: 1775547-05-1
M. Wt: 430.431
InChI Key: SQJVDHRYCABDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted at position 4 with a 4-methylphenyl group and at position 3 with a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 3-(trifluoromethyl)benzoyl group, introducing strong electron-withdrawing effects via the trifluoromethyl substituent. This structural motif is common in pharmacologically active compounds, particularly in agrochemicals and central nervous system (CNS) agents, due to its ability to modulate receptor binding and metabolic stability .

Properties

IUPAC Name

4-(4-methylphenyl)-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14-5-7-18(8-6-14)29-19(26-27-21(29)31)15-9-11-28(12-10-15)20(30)16-3-2-4-17(13-16)22(23,24)25/h2-8,13,15H,9-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVDHRYCABDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of ester ethoxycarbonylhydrazones with primary amines to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the formation of the triazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for the development of new antibiotics

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells .

The molecular pathways involved in its mechanism of action are complex and may include multiple steps, such as binding to the active site of an enzyme, inducing conformational changes, and disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on variations in substituents and their implications:

Compound Name Triazolone Substituent Piperidine/Benzoyl Substituent Key Structural Differences vs. Target Compound Reference
Target Compound 4-(4-Methylphenyl) 1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl Reference structure for comparison
5-[1-(2,6-Difluorobenzoyl)-4-piperidyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Methoxybenzyl) 2,6-Difluorobenzoyl Methoxy vs. methyl on aryl; difluoro vs. trifluoro substitution
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Phenyl 4-Bromophenylacetyl Bromine substituent; acetyl linker vs. benzoyl
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-... Biphenyl-triazole hybrid 2,2,2-Trifluoroacetylpiperidine Triazole core variation; trifluoroacetyl vs. benzoyl
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole Pyrazole-triazolone hybrid Biphenyl-pyrazole substituent Core scaffold divergence (pyrazole vs. triazolone)

Key Findings:

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances metabolic stability compared to analogs with methoxy or bromine substituents, as seen in .

Biological Activity

The compound 4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative with potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a trifluoromethylbenzoyl group. Its complex structure suggests multiple interaction sites for biological targets, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to the one in focus have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, studies have demonstrated that certain triazole compounds inhibit the growth of these bacteria by disrupting cell wall synthesis or inhibiting essential enzymatic pathways .

Antiparasitic Effects

In vitro studies have shown that triazole derivatives can inhibit the growth of protozoan parasites. A related compound demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi, suggesting that the triazole scaffold may be effective against parasitic infections . The mechanism likely involves interference with the parasite's metabolic processes.

Antifungal Properties

Triazoles are well-known for their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungal cells. This inhibition leads to increased accumulation of toxic sterols, ultimately causing cell death. Compounds within this class have shown MIC values ranging from 1.6 µg/mL to 25 µg/mL against various fungal strains .

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes critical for microbial survival.
  • Cell Membrane Disruption : The presence of bulky hydrophobic groups enhances membrane permeability, leading to cell lysis in susceptible organisms.
  • Metabolic Interference : The compound may disrupt metabolic pathways in both bacterial and parasitic cells.

Case Studies and Research Findings

StudyFindings
Pagliero et al. (2019)Demonstrated that triazole derivatives possess potent antiparasitic properties against Trypanosoma cruzi with significant dose-dependent effects .
Becerra et al. (2020)Reported that N-benzenesulfonyl derivatives of benzotriazole exhibited high efficacy against epimastigotes and trypomastigotes .
Antifungal ActivityVarious studies have shown that modifications in the triazole structure enhance antifungal efficacy against Candida albicans and Aspergillus niger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.